![molecular formula C10H12F3N3O5 B2976935 2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid CAS No. 1856093-88-3](/img/structure/B2976935.png)
2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
“2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid” is a complex organic compound. It contains a nitro group (-NO2), a trifluoropropoxy group (-(CF3)O), and a pyrazolyl group (a five-membered ring with two nitrogen atoms) attached to a propanoic acid backbone .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . The trifluoropropoxy group would add significant electronegativity due to the presence of fluorine atoms .Chemical Reactions Analysis
As a nitro compound, it could undergo reactions typical of this class of compounds, such as reduction to amines . The presence of the carboxylic acid group also opens up possibilities for reactions such as esterification .properties
IUPAC Name |
2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c1-6(9(17)18)4-15-5-7(16(19)20)8(14-15)21-3-2-10(11,12)13/h5-6H,2-4H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXQMGERZSYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid |
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